molecular formula C6H6ClNO B097518 2-Chloro-4-methoxypyridine CAS No. 17228-69-2

2-Chloro-4-methoxypyridine

Cat. No. B097518
CAS RN: 17228-69-2
M. Wt: 143.57 g/mol
InChI Key: PMTPFBWHUOWTNN-UHFFFAOYSA-N
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Patent
US07320981B2

Procedure details

4-Methoxy-2-pyridone (10) (0.805 g, 6.43 mmol) and freshly distilled POCl3 (8 mL) were heated at reflux for 15 h. Excess POCl3 was removed in vacuo and the resultant viscous oil was cooled in ice and carefully neutralised with saturated NaHCO3 solution. The mixture was extracted with EtOAc (×3) and the extracts were worked up in the standard manner to give a brown oil. This material was partially purified by vacuum distillation in a Kugelrohr apparatus (100° C., 0.07 mm Hg). The distillate was triturated with petroleum ether and a white precipitate was filtered off. The filtrate was concentrated and final purification by flash chromatography on silica gel using 30% EtOAc/hexanes as the eluant gave 2-chloro-4-methoxypyridine (11) as a colourless oil (0.586 g, 63%).
Quantity
0.805 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][NH:6][C:5](=O)[CH:4]=1.O=P(Cl)(Cl)[Cl:12]>>[Cl:12][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0.805 g
Type
reactant
Smiles
COC1=CC(NC=C1)=O
Name
Quantity
8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the resultant viscous oil was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (×3)
CUSTOM
Type
CUSTOM
Details
to give a brown oil
DISTILLATION
Type
DISTILLATION
Details
This material was partially purified by vacuum distillation in a Kugelrohr apparatus (100° C., 0.07 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
The distillate was triturated with petroleum ether
FILTRATION
Type
FILTRATION
Details
a white precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
final purification by flash chromatography on silica gel using 30% EtOAc/hexanes as the eluant

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.586 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.